4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
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Overview
Description
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is a complex organic compound featuring a 1,2,4-oxadiazole ring, an aniline moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine.
Electrophilic Substitution: Depending on the substituent introduced, various substituted anilines can be formed.
Scientific Research Applications
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, frequently encountered in active pharmaceutical ingredients.
Materials Science: Compounds containing the 1,2,4-oxadiazole motif are used in the development of energetic materials, fluorescent dyes, and OLEDs.
Biological Research: The compound can be used as a probe in biochemical assays due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is not well-documented. compounds containing the 1,2,4-oxadiazole ring often interact with biological targets through hydrogen bonding and π-π interactions. The nitro group can also participate in redox reactions, potentially affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is unique due to the combination of the 1,2,4-oxadiazole ring, aniline moiety, and nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-4-11-13-12(19-14-11)8-5-6-9(15(2)3)10(7-8)16(17)18/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRRCTJSSOXBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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